molecular formula C11H13BrO2 B1473844 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene CAS No. 1369875-57-9

4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene

Cat. No.: B1473844
CAS No.: 1369875-57-9
M. Wt: 257.12 g/mol
InChI Key: AFVGACCRQFHASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzene, featuring bromine, cyclopropylmethoxy, and methoxy substituents. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene typically involves the bromination of a suitable precursor followed by the introduction of cyclopropylmethoxy and methoxy groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene finds applications in diverse research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-1-(cyclopropylmethoxy)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-13-11-6-9(12)4-5-10(11)14-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVGACCRQFHASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene
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